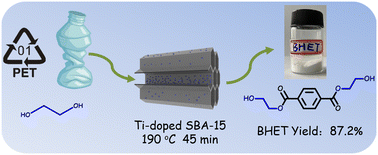Efficient depolymerization of PET over Ti-doped SBA-15 with abundant Lewis acid sites via glycolysis†
Catalysis Science & Technology Pub Date: 2023-10-25 DOI: 10.1039/D3CY01127E
Abstract
The glycolysis of polyethylene terephthalate (PET) is considered as the most promising PET recycling strategy due to its mild reaction conditions and circularity. Herein, several metal-doped SBA-15 (M/SBA-15) as heterogeneous Lewis acid catalysts were investigated to screen the best catalyst and to understand the essence for their differences in PET glycolysis. It is found that the catalytic activity is positively correlated with the acid amount in different metal-doped SBA-15 and Ti/SBA-15 with different Ti loadings, with the exception of Nb/SBA-15. 4Ti/SBA-15 with abundant Lewis acid sites shows excellent PET glycolysis ability, with the yield of bis(2-hydroxyethyl) terephthalate (BHET) reaching 87.2% within 45 min at 190 °C (isolated yield 73%). While 4Nb/SBA-15 has a similar acid amount as that in 4Ti/SBA-15, but it has very low catalytic activity probably due to its strong oxygen affinity. Acetone–methanol-adsorption DRIFTS confirms its strong oxygen affinity, which would poison the acid sites by ethylene glycol (EG) and result in very low activity. This study demonstrates that PET glycolysis activity is really correlated with the amount of Lewis acid sites, but species with very strong oxygen affinity would lower its activity. Further diffuse reflection ultraviolet-visible (DR UV-vis) spectra analysis confirms that tetrahedral Ti4+ species in Ti/SBA-15 is the real active center. In addition, 4Ti/SBA-15 has good reusability and can be used in common real PET (dyed polyester fabric, PET bottles) glycolysis. These results indicate that increasing the amount of Lewis acid sites is a promising way to enhance PET glycolysis and 4Ti/SBA-15 with high activity and stability is a potential catalyst for industrial application.


Recommended Literature
- [1] Structural and conformational study of two solvates of a fulgenic acid derivative†
- [2] Hydrodeoxygenation of biodiesel-related fatty acid methyl esters to diesel-range alkanes over zeolite-supported ruthenium catalysts†
- [3] Back matter
- [4] Incorporation of chlorinated analogues of aliphatic amino acids during cell-free protein synthesis†‡
- [5] Asymmetric seed passivation for regioselective overgrowth and formation of plasmonic nanobowls†
- [6] The design of magneto-plasmonic nanostructures formed by magnetic Prussian Blue-type nanocrystals decorated with Au nanoparticles†
- [7] Ultrafast carrier dynamics in 2D–2D hybrid structures of functionalized GO and CdSe nanoplatelets†
- [8] Hydrogen bond-free flavin redox properties: managing flavins in extreme aprotic solvents†
- [9] Electrochemical CO2 sequestration in ionic liquids; a perspective
- [10] Synthesis, structure and coordination of the ambiphilic ligand (2-picolyl)BCy2†‡

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 11016-71-0
-
CAS no.: 1291-72-1
-
CAS no.: 1517-51-7









